molecular formula C7H9NOS B1601640 N,N-dimethylthiophene-3-carboxamide CAS No. 59906-37-5

N,N-dimethylthiophene-3-carboxamide

Cat. No. B1601640
CAS RN: 59906-37-5
M. Wt: 155.22 g/mol
InChI Key: CMZHFIPCSRETSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N,N-dimethylthiophene-3-carboxamide” can be achieved from 3-Thiophenecarbonyl chloride and Dimethylamine .


Molecular Structure Analysis

The molecular structure of “N,N-dimethylthiophene-3-carboxamide” is represented by the linear formula C7H9NOS . The Inchi Code is 1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dimethylthiophene-3-carboxamide” has a molecular weight of 155.22 . It is a crystalline solid that is soluble in most organic solvents. The compound should be stored in a refrigerated environment .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as N,N-dimethylthiophene-3-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anticancer Drugs

Thiophene derivatives also exhibit anticancer properties . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its anticancer properties.

Antimicrobial Drugs

Thiophene derivatives are known to have antimicrobial properties . N,N-dimethylthiophene-3-carboxamide could potentially be used in the development of new antimicrobial drugs.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The aromatic thiophene ring and the amide group in N,N-dimethylthiophene-3-carboxamide could potentially contribute to interesting electrical or optical properties.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its application in OLEDs.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules also have a role in the advancement of organic field-effect transistors (OFETs) . N,N-dimethylthiophene-3-carboxamide could potentially be used in the development of new OFETs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its application in corrosion inhibition.

properties

IUPAC Name

N,N-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHFIPCSRETSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535987
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylthiophene-3-carboxamide

CAS RN

59906-37-5
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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